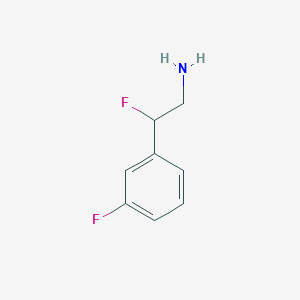

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both an ethylamine and a fluorinated aromatic ring, makes it a versatile precursor for the development of new medications, particularly in the field of central nervous system disorders where fluorinated compounds often exhibit enhanced bioavailability and metabolic stability .

Development of Agrochemicals

The compound’s reactivity with various reagents allows for the creation of novel agrochemicals. Researchers can utilize it to develop pesticides and herbicides with improved efficacy and reduced environmental impact. The fluorine atoms in the molecule may contribute to the selective targeting of specific pests or weeds, minimizing collateral damage to non-target species .

Material Science

In material science, 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine can be used to modify the surface properties of materials. For instance, it can be employed to introduce fluorinated groups onto polymers, enhancing their hydrophobicity and resistance to degradation. This application is particularly relevant in the creation of durable coatings and specialty plastics .

Fluorescent Probes

The compound’s structure is conducive to the synthesis of fluorescent probes for biological imaging. By incorporating it into larger molecules, researchers can design probes that selectively bind to certain biological targets, such as proteins or nucleic acids, and emit fluorescence under specific conditions, aiding in the visualization of cellular processes .

Catalyst Design

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine can serve as a ligand in catalyst design, particularly for reactions that benefit from the electron-withdrawing effects of fluorine. Catalysts developed with this compound could enhance reaction rates, selectivity, and yield for various chemical transformations .

Neuroscience Research

In neuroscience, the compound is of interest for the study of neurotransmitter systems. It can be used to synthesize analogs of neurotransmitters or drugs that interact with the central nervous system, providing insights into the treatment of neurological conditions and the functioning of synaptic transmission .

Organic Electronics

The electronic properties of fluorinated compounds make 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine a candidate for use in organic electronics. It could be incorporated into organic semiconductors, potentially leading to the development of more efficient organic light-emitting diodes (OLEDs) or solar cells .

Analytical Chemistry

Lastly, in analytical chemistry, this compound can be used as a standard or reagent in various chromatographic techniques. Its distinct chemical signature allows for the precise quantification and identification of substances within complex mixtures, which is crucial for quality control and research applications .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoro-2-(3-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAMNAMAWXDQEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514516 |

Source

|

| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

CAS RN |

767244-83-7 |

Source

|

| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)

![Benzo[g]quinoxaline](/img/structure/B1338093.png)

![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)

![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)